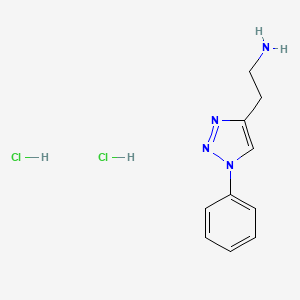

2-(1-Phenyltriazol-4-yl)ethanamine;dihydrochloride

Description

2-(1-Phenyltriazol-4-yl)ethanamine dihydrochloride is a synthetic organic compound featuring a triazole ring substituted with a phenyl group at the 1-position and an ethanamine backbone. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

2-(1-phenyltriazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-7-6-9-8-14(13-12-9)10-4-2-1-3-5-10;;/h1-5,8H,6-7,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODFAKVWXSGGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyltriazol-4-yl)ethanamine;dihydrochloride typically involves the reaction of 1-phenyl-1H-1,2,4-triazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyltriazol-4-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding triazole N-oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-(1-Phenyltriazol-4-yl)ethanamine;dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(1-Phenyltriazol-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Triazole-Based Derivatives

- 2-(1-Phenyltriazol-4-yl)ethanamine dihydrochloride vs. 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride :

Indole and Phenethylamine Derivatives

- Tryptamine HCl () shares an ethanamine backbone but replaces the triazole with an indole ring. Its anti-plasmodial activity is linked to hydrogen bonding with HSP90 residues (GLU527, TYR604), suggesting that the target compound may exhibit similar interactions if tested .

- 2C-D and 2C-P () are phenethylamine derivatives with methoxy and alkyl substituents. These compounds are psychoactive and bind serotonin receptors, indicating that substituent position and electronic effects critically influence pharmacological targets .

Salt Forms and Solubility

- Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than mono-hydrochloride analogs (e.g., 2C-D HCl) .

Research Findings and Hypotheses

- HSP90 Inhibition : Structural analogs like tryptamine HCl show hydrogen bonding with HSP90 residues (GLU527, TYR604). The triazole ring in the target compound may similarly interact with ATP-binding pockets in proteins, though experimental validation is needed .

- Psychoactive Potential: The phenyltriazole group in the target compound shares structural motifs with 2C-series phenethylamines, suggesting possible serotonergic activity. However, the triazole’s electron-withdrawing effects may reduce receptor affinity compared to methoxy substituents .

Biological Activity

2-(1-Phenyltriazol-4-yl)ethanamine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H12Cl2N4

- Molecular Weight : 251.14 g/mol

- Physical Form : White crystalline powder

- Storage Conditions : Recommended at 4°C to maintain stability.

The biological activity of 2-(1-Phenyltriazol-4-yl)ethanamine; dihydrochloride primarily involves its interaction with various biological targets, including enzymes and receptors. Its structure allows for binding to nucleophilic sites on proteins, influencing several biochemical pathways:

- Inhibition of Enzyme Activity : The compound can form covalent bonds with cysteine residues in enzymes, leading to inhibition.

- Modulation of Cell Signaling : It affects key signaling pathways, potentially altering gene expression and cellular metabolism.

- Induction of Apoptosis : Evidence suggests it may induce apoptosis in cancer cells by disrupting mitochondrial function.

Biological Activities

Research indicates that 2-(1-Phenyltriazol-4-yl)ethanamine; dihydrochloride exhibits a range of biological activities:

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. | |

| Antifungal | Effective against specific fungal pathogens. | |

| Antiviral | Shows potential in inhibiting viral replication. | |

| Antitumor | Induces cytotoxicity in cancer cell lines. | |

| Neuroprotective | May protect neuronal cells from apoptosis. |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of 2-(1-Phenyltriazol-4-yl)ethanamine; dihydrochloride against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Case Study 2: Antitumor Effects

In vitro studies on cancer cell lines revealed that the compound induced apoptosis through the activation of caspases and disruption of mitochondrial integrity. This suggests a mechanism where the compound can be explored as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of 2-(1-Phenyltriazol-4-yl)ethanamine; dihydrochloride is not extensively documented but is essential for understanding its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption when administered orally.

- Distribution : Moderate tissue distribution with a preference for tumor tissues.

- Metabolism : Primarily hepatic metabolism with potential active metabolites.

- Excretion : Renal excretion observed in animal models.

Q & A

Q. What metabolomic approaches assess the compound’s toxicity in preclinical models?

- Methodology : Administer the compound to cell lines or organoids and perform untargeted metabolomics (UPLC-QTOF-MS). Identify dysregulated pathways (e.g., oxidative stress markers like glutathione disulfide). Validate with targeted assays (e.g., ATP quantification for mitochondrial toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.